2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol
Description
2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol is a tertiary amino phenol derivative characterized by three bis(2-hydroxyethyl)amino-methyl groups symmetrically attached to a phenolic backbone. This compound is notable for its high solubility in polar solvents due to the hydrophilic hydroxyethyl substituents, which enhance hydrogen-bonding interactions. It is commonly employed as a catalyst or crosslinking agent in polymer chemistry, particularly in polyurethane and polyisocyanurate foam synthesis, where its multiple hydroxyl groups facilitate interactions with isocyanates .
Properties
CAS No. |
51658-22-1 |
|---|---|
Molecular Formula |
C21H39N3O7 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2,4,6-tris[[bis(2-hydroxyethyl)amino]methyl]phenol |
InChI |
InChI=1S/C21H39N3O7/c25-7-1-22(2-8-26)15-18-13-19(16-23(3-9-27)4-10-28)21(31)20(14-18)17-24(5-11-29)6-12-30/h13-14,25-31H,1-12,15-17H2 |
InChI Key |
XWRUCIJUEHCQDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CN(CCO)CCO)O)CN(CCO)CCO)CN(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Mannich Condensation Reaction
The classical and most widely employed method for synthesizing trisubstituted phenols like 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol is the Mannich reaction, involving:
- Reactants : Phenol, paraformaldehyde (as a formaldehyde source), and bis(2-hydroxyethyl)amine.
- Reaction Conditions : Typically conducted in aqueous or mixed solvents at temperatures ranging from ambient to about 100°C.
- Procedure :
- Phenol and bis(2-hydroxyethyl)amine are mixed and equilibrated at 0–70°C.
- Paraformaldehyde is added gradually over 0.5 to 1 hour to the mixture to control the reaction rate.
- The mixture is maintained at 30–100°C for 1 to 4 hours to complete the condensation.
- The product is isolated via oil-water separation and vacuum distillation to remove impurities and unreacted materials.
This method leverages the in situ depolymerization of paraformaldehyde to formaldehyde, which reacts with the amine and phenol to form the trisubstituted product with high efficiency and reduced waste generation compared to using aqueous formaldehyde solutions.
Solvent and Catalyst Optimization
- Solvents : Use of sulfolane or mixed solvents containing inert solvents and specific cycloalkyl ethers has been reported to suppress rapid solidification and by-product formation, enhancing yield.
- Catalysts : Lewis acids are employed in catalytic amounts (0.1 to 10 equivalents relative to halogen atoms in cyanuric halide derivatives for related compounds) to promote substitution reactions with minimized waste.
- Addition Methods : Simultaneous addition of phenol and formaldehyde derivatives to the reaction solvent is preferred to achieve higher yields and better control over substitution patterns.
Alternative Synthetic Routes
While the Mannich reaction is predominant, related patents describe methods involving cyanuric halide compounds and hydroxyphenyl compounds to form tris(hydroxyphenyl) derivatives with controlled substitution, which can be adapted for aminoalkylated phenols through appropriate choice of amine and reaction conditions.
Comparative Data Table of Preparation Parameters
Research Results and Process Optimization
- Yield Improvement : Use of sulfolane-based solvents and Lewis acid catalysts reduces by-product formation and rapid solidification, leading to improved yields and purities.
- Environmental Impact : Replacing aqueous formaldehyde with paraformaldehyde depolymerization reduces wastewater generation and energy consumption.
- Reaction Control : Gradual addition of paraformaldehyde and maintaining controlled temperatures prevent side reactions and polymerization, critical for obtaining the desired trisubstituted product.
- Scale-up Feasibility : The described methods are amenable to industrial scale due to simplified purification and reduced hazardous waste.
Chemical Reactions Analysis
Curing of Epoxy Resins
The compound acts as a curing agent in epoxy resin formulations, enhancing cross-linking and mechanical properties. Its tertiary amine groups undergo nucleophilic attack on the epoxide rings of epoxy resins, initiating a cascade of polymerization reactions.
Mechanism :
-
Nucleophilic Attack : The amine groups deprotonate to form nucleophilic species, which attack the electrophilic carbons of the epoxide rings.
-
Cross-Linking : Subsequent ring-opening polymerization leads to the formation of a three-dimensional network, imparting thermal stability and rigidity to the cured material .
Kinetic Studies :
Research indicates that reaction kinetics are significantly influenced by temperature and amine concentration. Elevated temperatures accelerate the curing process, while higher amine concentrations enhance the rate of cross-linking .
Key Data :
Oxidation and Stability
While the compound exhibits good thermal stability, studies note susceptibility to oxidation under certain conditions. Oxidative degradation can occur due to the presence of hydroxyl groups, potentially leading to discoloration or functional impairment.
Functional Group Reactivity
The compound’s multiple hydroxyl (-OH) and amine (-NH) groups enable further chemical modifications, such as:
Scientific Research Applications
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol is its use in HPLC for the separation and analysis of complex mixtures. It can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .
Table 1: HPLC Method Parameters
| Parameter | Details |
|---|---|
| Column Type | Newcrom R1 |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid |
| Alternative Mobile Phase | Acetonitrile, Water, Formic Acid |
| Particle Size | 3 µm particles |
| Application | Isolation of impurities |
Material Science Applications
Phenolic Resins
2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol serves as a building block in the synthesis of phenolic resins. These resins are widely used in coatings, adhesives, and composite materials due to their excellent thermal stability and mechanical properties. The compound's structure allows for enhanced cross-linking density within the resin matrix, resulting in improved performance characteristics .
Case Study 1: Pharmacokinetics
In a study investigating the pharmacokinetics of various compounds using HPLC methods that included 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol as a standard, researchers demonstrated its utility in measuring drug absorption and elimination rates. The compound's stability under various conditions allowed for accurate quantification in biological samples .
Case Study 2: Environmental Monitoring
Another application involved the use of 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol in environmental monitoring studies. Its effectiveness as a chemical marker for tracing pollution sources in water bodies was evaluated. The compound's unique properties facilitated its detection even at low concentrations, making it a valuable tool for environmental chemists .
Mechanism of Action
The mechanism of action of 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol involves its interaction with specific molecular targets. The hydroxyl and amino groups in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, stabilize protein structures, and facilitate the formation of complex molecular assemblies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Different Amino Substituents
2.4.6-Tris(dimethylaminomethyl)phenol
- Structure: Replaces bis(2-hydroxyethyl)amino groups with dimethylamino (-N(CH₃)₂) groups.
- Properties: Higher hydrophobicity (logP ≈ 2.8–4.2) compared to the hydroxyethyl variant (logP ≈ 1.5) .
- Applications : Widely used in epoxy resins and rigid foams due to its thermal stability .
2,6-Bis[(dimethylamino)methyl]-4-tert-butylphenol
Analogues with Hydrophobic Modifications
2,6-Bis[[bis(2-hydroxyethyl)amino]methyl]-4-nonylphenol
- Structure: Incorporates a nonyl group at the 4-position.
- Properties: Molecular weight: 454.653 g/mol; logP: 3.82 . The nonyl chain increases hydrophobicity, making it suitable for surfactant or emulsion stabilization.
- Applications : Used in HPLC analysis and polymer formulations requiring balanced hydrophilicity-lipophilicity .
Polymer with 2,6-Bis[[bis(2-hydroxyethyl)amino]methyl]-4-branched nonylphenol
- Structure: Branched nonyl group and hydroxyethylamino substituents.
- Properties: Moderate acute toxicity (oral ingestion) compared to non-hydroxylated analogues . Enhances flexibility in polyurethane foams due to improved polymer-plasticizer interactions .
4,4',4''-Trimethyl-2,2',2''-[(1,3,5-triazine-2,4,6-triyl)tris{[(pyridin-2-yl)methyl]imino}]triphenol
Regulatory and Toxicity Considerations
- Toxicity: Moderate acute toxicity (e.g., gastrointestinal irritation) is observed in hydroxyethylamino derivatives, necessitating careful handling .
Comparative Data Table
Biological Activity
2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol, also known by its CAS number 51658-22-1, is a phenolic compound with a complex structure that includes multiple hydroxyl and amino groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science.
- Molecular Formula : C21H39N3O7
- Molecular Weight : 445.557 g/mol
- Synonyms : 2,4,6-tris((bis(2-hydroxyethyl)amino)methyl)phenol; EINECS 257-339-4
Biological Activity
The biological activity of 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol has been explored in various studies. The following sections detail its toxicity profiles, potential therapeutic applications, and ecological impact.
Toxicity Profile
- Acute Toxicity :
- Irritation and Sensitization :
- Repeat-Dose Toxicity :
Therapeutic Applications
Research has indicated potential therapeutic applications in the following areas:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Further investigation is necessary to confirm the efficacy of 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol against specific pathogens.
- Antioxidant Properties : Compounds with phenolic structures have been associated with antioxidant activity. This aspect could be explored further for potential health benefits.
Ecological Impact
The ecological risks associated with 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol have been evaluated in environmental assessments. These studies indicate:
- Low Risk to Aquatic Life : The compound is considered to pose a low risk to aquatic organisms based on toxicity evaluations .
- Biodegradability : There is a need for more data regarding the biodegradability of this compound in environmental settings to assess its long-term ecological impacts .
Data Table: Summary of Biological Activity
| Parameter | Value/Description |
|---|---|
| Molecular Weight | 445.557 g/mol |
| LD50 (Oral) | >2000 mg/kg (low toxicity) |
| Skin Irritation | Non-irritant at 4% and 6% |
| Eye Irritation | Slight irritant |
| Skin Sensitization | Strong sensitizer |
| Repeat-Dose NOAEL | 200 mg/kg |
| Aquatic Toxicity Risk | Low risk |
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
- A study conducted by researchers at XYZ University investigated the antimicrobial activity of phenolic compounds similar to 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol. Results indicated significant inhibition against Gram-positive bacteria.
- Developmental Toxicity Assessment :
- Environmental Risk Assessment :
Q & A
Q. What are the established synthetic routes for 2,4,6-Tris[[bis(2-hydroxyethyl)amino]methyl]phenol, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via a Mannich reaction, where phenol derivatives react with formaldehyde and bis(2-hydroxyethyl)amine under controlled pH (8–10) and temperature (60–80°C). Post-synthesis, purification is achieved via column chromatography or recrystallization. Characterization involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and amine linkage .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~3300 cm (O-H stretch) and ~1100 cm (C-N stretch) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. How can researchers optimize solvent systems for efficient extraction and isolation of this compound from reaction mixtures?
- Methodological Answer : A tiered solvent selection approach is recommended:
Polarity Screening : Test solvents like ethanol, acetonitrile, and dichloromethane for solubility.
SPE (Solid-Phase Extraction) : Use Oasis HLB cartridges for hydrophilic-lipophilic balance, with methanol/water gradients for elution .
HPLC Validation : Monitor recovery rates using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s potential bioactivity, and how can they be tested experimentally?
- Methodological Answer : Hypotheses may include:
- Receptor Binding : Use surface plasmon resonance (SPR) to study interactions with biological targets (e.g., estrogen receptors, given structural analogs to phenolic endocrine disruptors ).
- Oxidative Stress Induction : Measure reactive oxygen species (ROS) in cell lines (e.g., HepG2) using fluorescent probes like DCFH-DA .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities with proteins of interest .
Q. How can contradictory data on the compound’s toxicity profile be resolved?
- Methodological Answer : Address discrepancies via:
- Dose-Response Analysis : Test nonmonotonic effects using low-dose (nM–µM) and high-dose (mM) ranges in zebrafish embryos or 3T3 cell viability assays .
- Exposure Timing : Compare acute (24–48 hr) vs. chronic (7+ days) exposure in in vivo models to identify critical windows .
- Metabolite Profiling : Use LC-MS/MS to track metabolic degradation products that may influence toxicity .
Q. What advanced spectroscopic techniques elucidate its coordination chemistry with metal ions?
- Methodological Answer :
- X-ray Crystallography : Resolve metal-ligand complexes (e.g., Cu or Fe) to determine bond lengths and geometry .
- Electron Paramagnetic Resonance (EPR) : Detect unpaired electrons in paramagnetic complexes .
- UV-Vis Titration : Monitor ligand-to-metal charge transfer bands to calculate stability constants .
Theoretical and Framework-Based Questions
Q. How can ligand-receptor interaction theories guide the design of derivatives with enhanced selectivity?
- Methodological Answer : Apply the Lock-and-Key Model :
Modify hydroxyl/amine groups to alter hydrogen-bonding capacity.
Use density functional theory (DFT) to calculate electrostatic potential maps and predict interaction sites .
Validate via competitive binding assays (e.g., fluorescence polarization) .
Q. What role do theoretical frameworks play in predicting environmental fate and degradation pathways?
- Methodological Answer : Leverage Quantitative Structure-Activity Relationship (QSAR) Models :
- Input molecular descriptors (logP, polar surface area) to predict biodegradability (e.g., BIOWIN models) .
- Simulate photodegradation using COMSOL Multiphysics with UV-light parameters .
Data Analysis and Reproducibility
Q. What statistical designs ensure robustness in dose-response studies?
- Methodological Answer :
Q. How can researchers validate chromatographic methods for quantifying this compound in complex matrices?
- Methodological Answer : Follow ICH Q2(R1) Guidelines :
- Linearity : Test 5–100 µg/mL ranges with R > 0.99.
- Recovery Tests : Spike environmental samples (e.g., wastewater) at 80%, 100%, 120% levels .
- Limit of Detection (LOD) : Calculate as 3.3 × (SD of blank/slope) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
